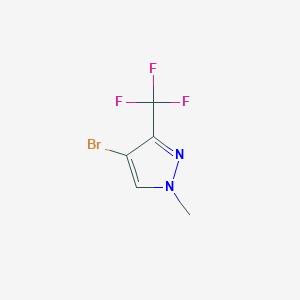

4-溴-1-甲基-3-(三氟甲基)-1H-吡唑

描述

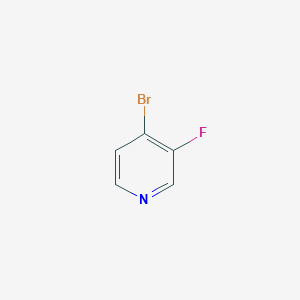

The compound "4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole" is a halogenated pyrazole derivative characterized by the presence of a bromine atom and a trifluoromethyl group attached to its pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups can significantly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives has been reported to afford 4-trifluoromethyl pyrazoles with excellent regioselectivity . Additionally, a copper-mediated domino cyclization/trifluoromethylation/deprotection process using trifluoromethyltrimethylsilane (TMSCF3) as the CF3 source has been described for the synthesis of 4-(trifluoromethyl)pyrazoles . These methods highlight the versatility of copper catalysis in the construction of pyrazole cores with trifluoromethyl groups.

Molecular Structure Analysis

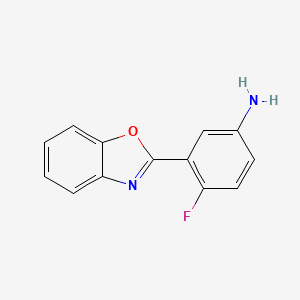

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied, revealing the predominance of 3-bromo tautomers in both solid state and solution . The molecular and supramolecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been established by X-ray diffraction, showcasing the influence of substituents on the overall conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through various chemical reactions. For instance, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been achieved in a green medium . Moreover, the regio-selective synthesis of pyrazole-4-carboxylates under ultrasonic irradiation using indium bromide as a catalyst demonstrates the potential for efficient cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of these compounds . Additionally, the study of structure-activity relationships in antifungal agents based on pyrazole carboxylic acid amides highlights the importance of molecular features in determining biological activity .

科学研究应用

1. 有机金属方法和杂环官能团化

由Schlosser等人(2002年)进行的研究探讨了使用现代有机金属方法对三氟甲基取代吡唑进行位选择性官能团化。该研究表明,1-甲基-3-(三氟甲基)吡唑及其衍生物,包括4-溴-1-甲基-3-(三氟甲基)吡唑,可以使用不同的有机金属试剂在不同位置进行选择性官能团化。这一过程允许在合成化学中创造一系列异构体和同系物,突显了该化合物在合成化学中的多功能性(Schlosser,Volle,Leroux和Schenk,2002年)。

2. 催化合成

Lu等人(2019年)描述了一种铜催化的合成方法,用于制备4-三氟甲基吡唑。该过程涉及2-溴-3,3,3-三氟丙烯与N-芳基异二酮衍生物的环加成反应。该方法产生了高区域选择性和中等至优良产率的4-三氟甲基吡唑,展示了4-溴-1-甲基-3-(三氟甲基)-1H-吡唑在催化合成中的潜力(Lu, Man, Zhang, Lin, Lin, & Weng, 2019)。

3. 抗菌活性的合成和表征

Pundeer等人(2013年)对由4-溴-1-甲基-3-(三氟甲基)-1H-吡唑衍生的新化合物进行了研究,评估其抗菌和抗真菌活性。研究表明,这些化合物表现出显著的抗菌活性,暗示了在开发新的治疗剂中的潜在应用(Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013)。

4. 互变异构体研究

Trofimenko等人(2007年)研究了4-溴-1H-吡唑的互变异构体,包括衍生物如4-溴-1-甲基-3-(三氟甲基)-1H-吡唑。该研究提供了固态和溶液中互变异构体形式的见解,有助于理解这些化合物的化学行为和稳定性(Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007)。

5. 在农药和药物化学中的应用

Lam等人(2022年)报告了三氟甲基吲哚吡唑衍生物的合成,突出了氟代吡唑在农药和药物化学中的潜在应用。他们的工作强调了这类化合物的药用相关性,包括它们作为杀虫剂和抗肿瘤药物的用途(Lam, Park, & Sloop, 2022)。

安全和危害

The safety information for “4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole” indicates that it is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

4-bromo-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAYNGPUOOUEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383296 | |

| Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

497832-99-2 | |

| Record name | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497832-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)